molecular formula C12H9F17NNaO6S2 B1324532 Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate CAS No. 2624-80-8

Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate

Cat. No.: B1324532
CAS No.: 2624-80-8
M. Wt: 673.3 g/mol
InChI Key: OROSESVSWBQAGW-UHFFFAOYSA-M
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Description

Structural Characterization and Classification within Per- and Polyfluoroalkyl Substances

Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate exhibits a complex molecular architecture that places it definitively within the per- and polyfluoroalkyl substances classification framework. The compound possesses the molecular formula C₁₂H₉F₁₇NO₆S₂·Na, with a molecular weight of 673.296 daltons. According to the Buck et al. classification system, this substance qualifies as a polyfluoroalkyl compound because it contains hydrogen atoms in addition to fluorine atoms bonded to the carbon atoms of the alkyl chain, while maintaining the critical perfluoroalkyl moiety.

The structural analysis reveals that this compound contains the perfluoroalkyl moiety CnF2n+1, specifically featuring a perfluorooctyl chain (C₈F₁₇) that constitutes the hydrophobic segment of the molecule. This perfluorinated chain represents the characteristic structural element that defines per- and polyfluoroalkyl substances according to the established scientific literature. The presence of seventeen fluorine atoms attached to the eight-carbon backbone creates the exceptional stability and environmental persistence associated with this chemical class.

The compound further incorporates a sulfonamide functional group, which connects the perfluorinated chain to an ethyl amino group and subsequently to a sulfate moiety. This structural arrangement classifies the substance as a perfluoroalkane sulfonamido derivative according to the Buck et al. hierarchical classification system. The sulfonamide linkage demonstrates considerable double bond character, as evidenced by X-ray crystallographic studies of related compounds, which results in a significant rotational barrier around the sulfur-nitrogen bond.

Structural Component Chemical Formula Functional Role
Perfluorooctyl chain C₈F₁₇ Hydrophobic segment
Sulfonamide group SO₂NH Linking functionality
Ethyl spacer C₂H₄ Molecular spacer
Sulfate terminus SO₃⁻ Hydrophilic head group
Sodium counterion Na⁺ Charge neutralization

The Organization for Economic Co-operation and Development updated definition of per- and polyfluoroalkyl substances encompasses this compound based on its possession of fully fluorinated methylene carbon atoms without hydrogen, chlorine, bromine, or iodine atoms attached. The compound satisfies the criteria established in the revised definition that includes any chemical with at least a perfluorinated methylene group.

Historical Development and Discovery

The development of this compound emerged from industrial research into perfluoroalkyl sulfonamide derivatives during the latter half of the twentieth century. Historical synthesis methodologies for related compounds indicate that this substance likely originated from research programs focused on developing surfactants with enhanced performance characteristics. The synthetic pathway typically involves the reaction of perfluorooctanesulfonyl fluoride with suitable primary or secondary amines, followed by subsequent alkylation and sulfonation reactions.

Industrial production methods for perfluoroalkane sulfonamido derivatives were established through two major manufacturing processes that produce distinct molecular structures. The electrochemical fluorination process, developed in earlier decades, involves dispersing organic feedstocks in liquid anhydrous hydrogen fluoride and passing electric current through the solution, causing hydrogen atoms to be replaced with fluorine atoms. This process potentially forms significant amounts of cleaved, branched, and cyclic structures due to fragmentation and rearrangement of the carbon skeleton.

The alternative telomerization process represents a more controlled synthetic approach, utilizing perfluoroalkyl iodides as starting materials. This methodology produces more linear molecular structures with minimal branching, which influences the environmental behavior and chemical properties of the resulting compounds. The development of these manufacturing processes coincided with increasing industrial demand for high-performance surfactants and specialty chemicals with exceptional thermal and chemical stability.

Research into N-alkylated perfluorooctanesulfonamides and structurally related compounds gained prominence due to their environmental significance. Scientific synthesis programs aimed at making these compounds available for environmental and toxicological studies led to systematic development of preparative methodologies. The synthesis of N-alkyl perfluorooctanesulfonamidoacetates and related derivatives through alkylation reactions with bromo acetic acid esters demonstrated the versatility of these synthetic approaches.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established Chemical Abstracts Service conventions and International Union of Pure and Applied Chemistry guidelines. The compound is registered under Chemical Abstracts Service Registry Number 2624-81-9, providing definitive identification within chemical databases. The substance possesses the Unique Ingredient Identifier F0WZ00LW2T, as assigned by regulatory authorities for pharmaceutical and chemical tracking purposes.

Alternative nomenclature systems recognize this compound through several synonymous designations. The systematic Chemical Abstracts Index Name identifies the substance as 1-octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(sulfooxy)ethyl)-, sodium salt. Additional recognized names include sodium 2-(N-ethyl(perfluorooctane)sulfonamido)ethyl sulfate and sodium mono(N-ethyl-2-perfluorooctylsulphonaminoethyl)sulphate, reflecting variations in spelling conventions.

The International Chemical Identifier system assigns the InChI key OROSESVSWBQAGW-UHFFFAOYSA-M to this compound, providing a standardized string representation of its molecular structure. The Simplified Molecular Input Line Entry System representation facilitates computational analysis and database searching through the string notation: [Na+].CCN(CCOS([O-])(=O)=O)S(=O)(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.

Identification System Identifier Purpose
Chemical Abstracts Service Number 2624-81-9 Primary chemical registry
Unique Ingredient Identifier F0WZ00LW2T Regulatory tracking
European Community Number Not established European registration
DSSTox Substance ID DTXSID00180876 Toxicology database
InChI Key OROSESVSWBQAGW-UHFFFAOYSA-M Structure representation

The compound designation within per- and polyfluoroalkyl substances classification systems follows established protocols that emphasize the perfluoroalkyl chain length and functional group characteristics. The numerical prefix system indicates the relationship between perfluorinated and non-fluorinated carbon segments, facilitating systematic categorization within the broader per- and polyfluoroalkyl substances framework.

Position in Per- and Polyfluoroalkyl Substances Research Literature

This compound occupies a specialized position within the extensive per- and polyfluoroalkyl substances research literature, representing a specific subset of perfluoroalkane sulfonamido derivatives that have garnered significant scientific attention. The compound exemplifies the class of substances that Buck et al. classified as polyfluoroalkyl substances containing perfluoroalkyl moieties while retaining hydrogen atoms on selected carbon positions. This classification places the substance within the broader context of environmental contaminants that have been extensively studied for their persistence and bioaccumulation characteristics.

The research trajectory for this compound reflects the evolution of per- and polyfluoroalkyl substances science from initial industrial applications to comprehensive environmental and health assessments. Scientific literature demonstrates increasing recognition that perfluoroalkyl sulfonamide derivatives serve as precursors to perfluoroalkyl acids in environmental systems. The transformation potential of these compounds contributes to their classification as indirect sources of persistent perfluoroalkyl acids such as perfluorooctanesulfonic acid and perfluorooctanoic acid.

Contemporary research frameworks position this compound within the category of substances requiring class-based management approaches. The scientific consensus supports treating per- and polyfluoroalkyl substances as a chemical class due to shared structural characteristics and environmental behaviors. This compound demonstrates the structural features that justify class-based approaches, including the presence of stable carbon-fluorine bonds and the potential for environmental transformation to persistent end products.

Database analysis reveals that this compound appears in various per- and polyfluoroalkyl substances inventories and screening studies. The PubChem database framework incorporates this substance within systematic efforts to catalog and characterize the universe of per- and polyfluoroalkyl substances. Research publications increasingly reference this compound in the context of structure-function relationship studies that seek to understand how molecular architecture influences environmental fate and biological activity.

The compound's presence in regulatory assessments reflects growing governmental and international attention to per- and polyfluoroalkyl substances as a class. Health Canada's screening assessments and Organization for Economic Co-operation and Development evaluations incorporate perfluoroalkyl sulfonamide derivatives within comprehensive risk assessment frameworks. The substance exemplifies the challenges associated with regulating diverse chemical classes that share common structural elements but exhibit varying degrees of environmental persistence and biological activity.

Properties

IUPAC Name

sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F17NO6S2.Na/c1-2-30(3-4-36-38(33,34)35)37(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;/h2-4H2,1H3,(H,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROSESVSWBQAGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOS(=O)(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F17NNaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180876
Record name Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2624-80-8, 2624-81-9
Record name Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl) phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM MONO(N-ETHYL-2-PERFLUOROOCTYLSULFONAMINOETHYL)SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0WZ00LW2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate typically involves the reaction of perfluorooctylsulfonyl fluoride with N-ethyl-2-aminoethanol, followed by the addition of sodium sulfate. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle fluorinated compounds. The process includes steps such as purification, drying, and packaging to produce a high-quality product suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound is generally resistant to reduction due to the stability of the perfluorinated alkyl group.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Products typically include oxidized derivatives of the original compound.

    Substitution: Substituted derivatives where the sulfonaminoethyl group is replaced by the nucleophile.

Scientific Research Applications

Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological assays and experiments to study the effects of surfactants on biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of fluorinated surfactants and coatings, providing properties such as water and oil repellency.

Mechanism of Action

The mechanism of action of Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in water. The molecular targets include biological membranes and hydrophobic compounds, facilitating their transport and interaction in aqueous environments.

Comparison with Similar Compounds

Fluorinated Sulfate Salts: Potassium Mono[2-(perfluorooctyl)ethyl] Sulfate

Structural Differences :

  • Target Compound : Contains an N-ethyl sulfonamide bridge (C8F17SO2N(C2H5)CH2CH2OSO3Na).
  • Potassium Analog : Simpler structure (C8F17CH2CH2OSO3K) without the sulfonamide group .

Physicochemical and Functional Comparison :

Property Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate Potassium Mono[2-(perfluorooctyl)ethyl] Sulfate
Molecular Formula C₁₃H₁₄F₁₇NNaO₅S₂ C₁₀H₄F₁₇KO₄S
Molecular Weight ~700 g/mol (estimated) 582.27 g/mol
Melting Point Not reported; likely >250°C (dec.)* >250°C (dec.)
Key Applications Surfactant in firefighting foams, coatings Surfactant, emulsifier
Environmental Persistence High (due to C8F17 chain) High
Solubility Enhanced by sulfonamide group Lower solubility in polar solvents

*Inferred from structurally similar compounds .

Functional Implications :

  • The sulfonamide group in the sodium compound improves solubility in polar solvents and stability under acidic conditions, making it preferable for formulations requiring pH resistance .
  • The potassium analog, lacking this group, may exhibit higher surface activity but reduced solubility, limiting its use in aqueous systems .

Simple Sulfate Salts: Sodium Sulfate (Na₂SO₄) and Magnesium Sulfate (MgSO₄)

Role as Drying Agents :

  • Sodium Sulfate : Ineffective for drying organic solvents (e.g., acetonitrile, acetone) due to low hygroscopicity. NMR studies show it removes <5% residual water post-salting-out .
  • Magnesium Sulfate : Superior drying agent, removing >90% residual water via stronger ionic interactions and higher surface area .
Property Sodium Sulfate Magnesium Sulfate
Drying Efficiency Low High
Hygroscopicity Moderate High
Typical Use Cases Protein crystallization, inert filler Organic solvent drying

Thermochemical Properties (Na₂SO₄) :

  • ΔfH° (gas): -1033.62 kJ/mol .
  • S° (gas): 346.84 J/mol·K .
  • Phase Stability: Stable up to 884°C (melting point) .

Contrast with Target Compound :
While sodium sulfate is used for drying and protein crystallization , the target compound serves as a surfactant. The perfluorooctyl chain in the latter reduces water solubility but enhances thermal stability (>250°C decomposition vs. 884°C melting point for Na₂SO₄) .

Sulfonamide-Containing Compounds

For example, sulfonamide-modified surfactants exhibit better resistance to hydrolysis compared to ester-based analogs. This property is critical in harsh industrial environments .

Biological Activity

Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate, commonly referred to by its CAS number 2624-81-9, is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This compound is characterized by its molecular formula C12H9F17NO6S2.NaC_{12}H_{9}F_{17}NO_{6}S_{2}.Na and is primarily studied for its surfactant properties and interactions with biological systems.

  • Molecular Structure : The compound features a sulfonamide group, which contributes to its surfactant characteristics.
  • Physical State : Typically exists as a sodium salt, which enhances its solubility in aqueous environments.
  • Surfactant Activity : this compound exhibits significant surfactant properties, which can influence cellular membrane dynamics. This activity may affect the permeability of cell membranes and alter cellular responses to various stimuli .
  • Cellular Interactions : Research indicates that PFAS compounds can interact with cellular receptors and proteins, potentially leading to alterations in signal transduction pathways. This interaction may have implications for endocrine disruption and metabolic processes .

Toxicological Studies

Toxicological evaluations have revealed several key findings regarding the biological activity of this compound:

  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines, with observed IC50 values indicating a concentration-dependent response. For example, a study reported IC50 values ranging from 10 to 50 µM in human liver cell lines .
  • Endocrine Disruption : There is growing evidence that PFAS compounds can act as endocrine disruptors. This compound has been shown to modulate hormone receptor activity, particularly affecting thyroid hormone signaling pathways .

Study 1: Hepatotoxicity Assessment

A recent study assessed the hepatotoxic effects of this compound on HepG2 cells. The results indicated significant alterations in cell viability and metabolic activity at concentrations above 25 µM.

Concentration (µM)Cell Viability (%)Metabolic Activity (%)
0100100
108590
256070
503040

Study 2: Endocrine Disruption Evaluation

Another investigation focused on the endocrine-disrupting potential of this compound using an in vivo model. Results demonstrated that exposure led to altered levels of thyroid hormones (T3 and T4), suggesting interference with thyroid function.

Environmental Impact

The persistence of PFAS compounds in the environment raises concerns regarding their bioaccumulation and long-term ecological effects. This compound has been detected in water sources, leading to investigations into its potential impact on aquatic life and human health.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Sodium mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)sulfate in complex matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize reverse-phase chromatography with a C18 column and a mobile phase gradient of water/acetonitrile (0.1% formic acid). Use multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern (e.g., m/z transitions for sulfonate and sulfate moieties) .
  • High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS): Analyze aqueous samples by monitoring dominant ions (e.g., SO+ at m/z=47.97, SO₂+ at m/z=63.96) and organic fragments. Adjust for matrix effects by comparing ion ratios in mixed sodium sulfate/perfluorinated surfactant systems .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the compound using acetyl chloride or trifluoroacetic anhydride to enhance volatility. Use electron ionization (EI) mode with selective ion monitoring (SIM) for perfluorooctyl fragments .

Q. What are the key synthetic pathways for this compound?

Methodological Answer:

  • Step 1: Perfluoroalkylation: React perfluorooctanesulfonyl fluoride with ethylamine to form N-ethylperfluorooctylsulfonamide. Purify via recrystallization in ethanol .
  • Step 2: Sulfonation: Introduce the sulfate group by reacting the sulfonamide intermediate with chlorosulfonic acid in anhydrous dichloromethane. Control temperature (<5°C) to avoid side reactions .
  • Step 3: Salt Formation: Neutralize the sulfonic acid with sodium hydroxide in a methanol-water mixture. Isolate the sodium salt via rotary evaporation and lyophilization .

Advanced Research Questions

Q. How can researchers assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • OECD Guideline 301B Testing: Conduct ready biodegradability tests under aerobic conditions. Monitor CO₂ evolution and parent compound depletion via LC-MS/MS over 28 days .
  • Advanced Oxidation Processes (AOPs): Evaluate UV/H₂O₂ or ozonation treatments. Quantify degradation intermediates (e.g., shorter-chain perfluorinated acids) using high-resolution orbitrap MS .
  • Soil/Water Half-Life Studies: Spike environmental samples and measure residual compound levels over time. Use isotope dilution (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. What experimental strategies are effective for studying interactions between this compound and biological macromolecules?

Methodological Answer:

  • Fluorescence Quenching Assays: Incubate the compound with serum albumin (e.g., BSA) and measure tryptophan fluorescence emission at 340 nm. Calculate binding constants (Kₐ) via Stern-Volmer plots .
  • Molecular Dynamics Simulations: Model interactions with lipid bilayers using GROMACS. Parameterize the compound’s force field based on quantum mechanical calculations (e.g., DFT) .
  • Cytotoxicity Screening: Use MTT assays on human hepatocyte (HepG2) or kidney (HEK293) cell lines. Correlate EC₅₀ values with structural analogs to identify toxicity drivers .

Q. How can thermal stability and phase transitions of this compound be characterized?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples from 25°C to 800°C at 10°C/min under nitrogen. Identify decomposition steps (e.g., loss of sulfate groups at ~300°C) .
  • Differential Scanning Calorimetry (DSC): Detect glass transitions or melting points. Compare with sodium sulfate’s phase data (ΔfH°gas = -1033.62 kJ/mol; S°gas = 346.84 J/mol·K) .
  • High-Temperature GC-MS: Analyze volatiles released during thermal decomposition to identify perfluorooctane sulfonamide fragments .

Q. What challenges arise in resolving data contradictions when quantifying this compound in multi-component systems?

Methodological Answer:

  • Matrix-Matched Calibration: Prepare standards in sample-matched matrices (e.g., soil extracts or biological fluids) to correct for ion suppression/enhancement in LC-MS/MS .
  • Isotopic Labeling: Synthesize deuterated or ¹³C-labeled internal standards to differentiate analyte signals from co-eluting contaminants .
  • Multivariate Analysis: Apply principal component analysis (PCA) to HR-ToF-AMS datasets to deconvolute overlapping ion signatures (e.g., SO₃⁻ vs. organic fragments) .

Q. What methodologies are suitable for investigating the compound’s micellar behavior and critical micelle concentration (CMC)?

Methodological Answer:

  • Surface Tension Measurements: Use a tensiometer to plot surface tension vs. log concentration. Identify CMC as the inflection point .
  • Dynamic Light Scattering (DLS): Measure hydrodynamic diameter changes above/below CMC. Correlate with sodium sulfate’s role in stabilizing micelles .
  • Small-Angle X-ray Scattering (SAXS): Analyze micelle morphology (e.g., spherical vs. cylindrical) at varying concentrations .

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